molecular formula C24H28N2O4S B4569486 2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4569486
M. Wt: 440.6 g/mol
InChI Key: WRSHTJITLLTYBC-UHFFFAOYSA-N
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Description

2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a benzylamino group, a tetrahydrobenzothiophene ring, and a cyclohexanecarboxylic acid moiety

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Benzylamino Group: This step involves the reaction of the tetrahydrobenzothiophene intermediate with benzylamine under controlled conditions.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves the coupling of the benzylamino-substituted tetrahydrobenzothiophene with cyclohexanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzylamino and carboxylic acid groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
  • 2-[({3-[(ETHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Uniqueness

The uniqueness of 2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID lies in its specific substitution pattern and the presence of the benzylamino group. This structural feature may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c27-21(16-10-4-5-11-17(16)24(29)30)26-23-20(18-12-6-7-13-19(18)31-23)22(28)25-14-15-8-2-1-3-9-15/h1-3,8-9,16-17H,4-7,10-14H2,(H,25,28)(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSHTJITLLTYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2-[({3-[(BENZYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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